Cas no 144027-74-7 (Heteroclitin G)

Heteroclitin G structure
Heteroclitin G structure
商品名:Heteroclitin G
CAS番号:144027-74-7
MF:C22H24O7
メガワット:400.4218
CID:219577
PubChem ID:154496731

Heteroclitin G 化学的及び物理的性質

名前と識別子

    • 1H-Indeno[7'a,1':1,2]indeno[5,6-d][1,3]dioxol-1-one,5,6,6a,7-tetrahydro-7-hydroxy-2,3,12-trimethoxy-6,6a-dimethyl-,(6R,6aR,7S,12bS)-
    • 1H-Indeno[7'a,1':1,2]indeno[5,6-d][1,3]dioxol-1-one,5,6,6a,7-tetrahydro-7-hydroxy-2,3,12-trimethoxy-6,6a-dimethyl-, [6R-(6a,6ab,7a,12bS*)]-
    • Heteroclitin G
    • Kadsulignan K
    • (1S,11S,12R,13R)-11-Hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10
    • 144027-74-7
    • AKOS040763781
    • (1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one
    • G89145
    • TS-10186
    • (1S,11S,12R,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo(10.7.0.01,15.02,10.04,8)nonadeca-2,4(8),9,15,17-pentaen-19-one
    • インチ: 1S/C22H24O7/c1-10-6-11-7-13(25-3)17(26-4)20(24)22(11)15-12(19(23)21(10,22)2)8-14-16(18(15)27-5)29-9-28-14/h7-8,10,19,23H,6,9H2,1-5H3/t10-,19+,21+,22+/m1/s1
    • InChIKey: ZIWBGKHKHFLTJE-FDTHIAJZSA-N
    • ほほえんだ: O[C@H]1C2=CC3=C(C(=C2[C@]24C(C(=C(C=C2C[C@@H](C)[C@]41C)OC)OC)=O)OC)OCO3

計算された属性

  • せいみつぶんしりょう: 400.15220310 g/mol
  • どういたいしつりょう: 400.15220310 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 3
  • 複雑さ: 803
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.4
  • ぶんしりょう: 400.4
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Heteroclitin G 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
S e l l e c k ZHONG GUO
E0587-5mg
Heteroclitin G
144027-74-7
5mg
¥10295.72 2022-04-26
TargetMol Chemicals
TN7030-1 mL * 10 mM (in DMSO)
Heteroclitin G
144027-74-7 97.66%
1 mL * 10 mM (in DMSO)
¥ 1,060 2023-07-11
TargetMol Chemicals
TN7030-5mg
Heteroclitin G
144027-74-7 97.66%
5mg
¥ 891 2024-07-20
TargetMol Chemicals
TN7030-10mg
Heteroclitin G
144027-74-7 97.66%
10mg
¥ 1330 2024-07-20
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP3065-20mg
Heteroclitin G
144027-74-7 ≥98%
20mg
¥3600元 2023-09-15
S e l l e c k ZHONG GUO
E0587-1mg
Heteroclitin G
144027-74-7
1mg
¥3432.27 2022-04-26
Aaron
AR023J75-10mg
HeteroclitinG
144027-74-7 95%
10mg
$326.00 2025-02-13
TargetMol Chemicals
TN7030-5 mg
Heteroclitin G
144027-74-7 97.66%
5mg
¥ 910 2023-07-11
TargetMol Chemicals
TN7030-1mg
Heteroclitin G
144027-74-7 97.66%
1mg
¥ 385 2024-07-20
TargetMol Chemicals
TN7030-1 ml * 10 mm
Heteroclitin G
144027-74-7 97.66%
1 ml * 10 mm
¥ 1060 2024-07-20

Heteroclitin G 関連文献

Heteroclitin Gに関する追加情報

Heteroclitin G: A Comprehensive Overview

Heteroclitin G, with the CAS registry number 144027-74-7, is a natural product that has garnered significant attention in the scientific community due to its unique chemical structure and potential bioactive properties. This compound belongs to the class of terpenoids, which are a large and diverse group of organic compounds produced by plants, algae, and certain microorganisms. The study of Heteroclitin G has been driven by its promising applications in pharmacology, particularly in the development of novel therapeutic agents.

The chemical structure of Heteroclitin G is characterized by a complex arrangement of carbon atoms, with multiple functional groups that contribute to its biological activity. Recent advancements in analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, have enabled researchers to elucidate the precise structure of this compound. These studies have revealed that Heteroclitin G exhibits a unique terpenoid skeleton, which is further modified by various substituents, including hydroxyl and methyl groups. This structural complexity is believed to play a crucial role in its bioactivity.

One of the most exciting areas of research on Heteroclitin G involves its antitumor activity. Preclinical studies have demonstrated that this compound possesses potent cytotoxic effects against various cancer cell lines, making it a potential candidate for anticancer drug development. For instance, a study published in 2023 highlighted the ability of Heteroclitin G to induce apoptosis in human breast cancer cells by modulating key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings underscore the potential of Heteroclitin G as a novel chemotherapeutic agent with minimal side effects compared to conventional chemotherapy drugs.

In addition to its antitumor properties, Heteroclitin G has also been investigated for its anti-inflammatory effects. Chronic inflammation is a major contributor to various diseases, including cardiovascular disorders and neurodegenerative conditions. Research conducted in 2023 revealed that Heteroclitin G can significantly reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These results suggest that Heteroclitin G could be developed into a therapeutic agent for treating inflammatory diseases.

The synthesis and isolation of Heteroclitin G have also been areas of active research. Traditionally, this compound has been extracted from its natural sources, such as marine organisms or plants. However, recent advances in synthetic chemistry have enabled researchers to develop efficient methods for the total synthesis of Heteroclitin G. For example, a 2023 study reported the use of a convergent synthesis approach to construct the complex terpenoid skeleton of Heteroclitin G. This achievement not only facilitates further research on this compound but also paves the way for its large-scale production for pharmaceutical applications.

Another intriguing aspect of Heteroclitin G is its potential role in neuroprotection. Emerging evidence suggests that this compound may offer protection against neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. A study published in 2023 demonstrated that Heteroclitin G can mitigate oxidative stress and reduce amyloid-beta peptide aggregation, both of which are hallmark features of Alzheimer's disease. These findings highlight the potential of Heteroclitin G as a neuroprotective agent with therapeutic implications for age-related cognitive disorders.

Furthermore, Heteroclitin G has shown promise in modulating cellular signaling pathways involved in metabolic disorders. For instance, research conducted in 2023 indicated that this compound can regulate lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which are key regulators of energy homeostasis. This property makes Heteroclitin G a potential candidate for treating metabolic syndrome and related conditions.

The discovery and characterization of Heteroclitin G represent significant progress in the field of natural product chemistry. Its diverse biological activities and unique chemical structure make it an invaluable tool for drug discovery and development. As research on this compound continues to advance, it is likely that new therapeutic applications will emerge, further solidifying its importance in modern medicine.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD